REACTION_SMILES
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[CH3:36][C:37](=[O:38])[OH:39].[CH3:9][O:10][c:11]1[cH:12][cH:13][c:14]([N:15]=[C:18]([C:19](=[O:20])[O:21][CH2:22][CH3:23])[c:24]2[n:25]([CH3:29])[cH:26][cH:27][cH:28]2)[cH:16][cH:17]1.[Na+:7].[Na+:8].[O-:30][S:31]([S:32](=[O:33])[O-:34])=[O:35].[OH2:40].[S:1]([S:2]([O-:3])=[O:4])([O-:5])=[O:6]>>[CH2:18]([C:19](=[O:20])[O:21][CH2:22][CH3:23])[c:24]1[n:25]([CH3:29])[cH:26][cH:27][cH:28]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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CCOC(=O)C(=Nc1ccc(OC)cc1)c1cccn1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=Nc1ccc(OC)cc1)c1cccn1C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])S(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])S(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)Cc1cccn1C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |